5-Iodo-2-methylphenol
Overview
Description
5-Iodo-2-methylphenol is an organic compound with the molecular formula C7H7IO It is a derivative of phenol, where the hydrogen atom at the fifth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodo-2-methylphenol can be synthesized through the direct iodination of 2-methylphenol (o-cresol). The reaction typically involves the use of iodine and an oxidizing agent such as sodium hypochlorite in an aqueous alcohol solvent . The reaction conditions must be carefully controlled to ensure the selective iodination at the fifth position of the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form 2-methylphenol.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2-methylphenol derivatives with various functional groups.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: 2-Methylphenol.
Scientific Research Applications
5-Iodo-2-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its iodine substituent makes it a useful starting material for various coupling reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methylphenol depends on its specific application. In general, the phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
2-Iodophenol: Similar structure but lacks the methyl group at the second position.
4-Iodo-2-methylphenol: Iodine atom is at the fourth position instead of the fifth.
2-Methylphenol (o-Cresol): Lacks the iodine substituent.
Uniqueness: 5-Iodo-2-methylphenol is unique due to the combination of the iodine and methyl substituents on the phenol ring
Properties
IUPAC Name |
5-iodo-2-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVBRLLERZUWBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183803-06-7 | |
Record name | 5-iodo-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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